molecular formula C21H17FN6O B2382076 2-{[1-(6-Fluoroquinazolin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one CAS No. 2200858-49-5

2-{[1-(6-Fluoroquinazolin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one

Cat. No. B2382076
CAS RN: 2200858-49-5
M. Wt: 388.406
InChI Key: VDYWMOCUXGSEJC-UHFFFAOYSA-N
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Description

2-{[1-(6-Fluoroquinazolin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C21H17FN6O and its molecular weight is 388.406. The purity is usually 95%.
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Scientific Research Applications

Discovery and Optimization in Medicinal Chemistry

  • The compound was optimized as part of a series of tricyclic indazoles for the treatment of ER+ breast cancer. This optimization led to a potent selective estrogen receptor degrader (SERD) with favorable physicochemical properties for oral administration, advancing it to clinical trials (Scott et al., 2020).

Synthesis and Antimicrobial Screening

  • A derivative was synthesized and characterized for antimicrobial activity against various bacterial strains including Escherichia coli and Staphylococcus aureus. The study demonstrated significant correlations in the antibacterial activity of the synthesized compounds (Desai & Dodiya, 2014).

Antibacterial Agent Development

  • Stereochemically pure derivatives were prepared to determine effects of chirality on potency and efficacy against Gram-positive and Gram-negative bacteria, with structure-activity relationship studies indicating critical importance of absolute stereochemistry for antibacterial activity (Frigola et al., 1995).

Potent Antibacterial Activity

  • A novel derivative showed extremely potent antibacterial activities against Gram-positive and negative bacteria, being significantly more potent than existing antibiotics against strains like Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (Kuramoto et al., 2003).

Photo- and Ionochromic Properties in Chemistry

  • Compounds with the derivative exhibited properties of ion-active molecular “off-on” switches of fluorescence when interacting with specific anions, suggesting potential application in molecular sensors and switches (Bren et al., 2018).

PET Ligand for Nicotinic Receptors

  • A fluoro derivative of a related azetidine compound was developed as a potent and selective ligand for the human alpha4beta2 nicotinic acetylcholine receptor subtype, indicating its suitability for PET imaging of central nAChRs (Doll et al., 1999).

properties

IUPAC Name

2-[[1-(6-fluoroquinazolin-4-yl)azetidin-3-yl]methyl]-6-pyridin-4-ylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN6O/c22-16-1-2-19-17(9-16)21(25-13-24-19)27-10-14(11-27)12-28-20(29)4-3-18(26-28)15-5-7-23-8-6-15/h1-9,13-14H,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDYWMOCUXGSEJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC3=C2C=C(C=C3)F)CN4C(=O)C=CC(=N4)C5=CC=NC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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